5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide
Description
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide is a brominated pyridine derivative featuring a bromomethyl substituent at the 3-position and a hydrobromide salt form. The hydrobromide salt enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications where ionic forms are preferred .
Properties
IUPAC Name |
5-bromo-3-(bromomethyl)pyridin-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.BrH/c7-2-4-1-5(8)3-10-6(4)9;/h1,3H,2H2,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWARTXMPXSZHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)N)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 3-(bromomethyl)pyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the pyridine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can affect various biochemical pathways and processes, making the compound useful in studying and modulating biological systems.
Comparison with Similar Compounds
Key Observations :
- The bromomethyl group in the target compound increases electrophilicity at the 3-position, enabling nucleophilic substitution reactions, unlike methyl or methoxy substituents .
- Bulky groups (e.g., TMS-ethynyl) hinder reactivity but improve thermal stability .
- Hydrobromide salts exhibit higher aqueous solubility compared to neutral analogs (e.g., 5-bromo-6-methylpyridin-2-amine) .
Physical Properties
Biological Activity
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, mechanisms of action, and biological activity based on diverse research findings.
This compound (CAS No.: 335033-38-0) is classified as a pyridine derivative. The synthesis often involves halogenation and nucleophilic substitution reactions to introduce bromine substituents at specific positions on the pyridine ring. These modifications can significantly influence the compound's reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine atoms enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:
| Activity | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Effective against Gram-negative bacteria |
| Enzyme Inhibition | CDK2 | 0.36 | High selectivity observed |
| Cytotoxicity | T-Lymphoblastic Cell Lines | 9 | Selective cytotoxicity noted |
| Anti-thrombolytic | Biofilm formation inhibition | N/A | Potential in preventing biofilm-related infections |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. It was found to significantly reduce bacterial growth in vitro, demonstrating potential as a therapeutic agent against infections caused by resistant strains .
- Cytotoxicity Studies : Another research focused on the cytotoxic effects of this compound on T-lymphoblastic cell lines, revealing low nanomolar concentrations that effectively inhibited cell proliferation without affecting normal cells .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide?
- Methodological Answer : A plausible route involves reductive amination followed by bromination. For example, 5-bromo-pyridin-2-amine can react with a bromomethylating agent (e.g., bromomethyltrimethylsilane) under basic conditions. Subsequent hydrobromide salt formation is achieved via acid-base neutralization (e.g., HBr in ethanol). Alternative pathways may include direct bromination of a pre-functionalized pyridine scaffold, leveraging the directing effects of the amino group. Ensure inert atmosphere conditions to prevent decomposition of sensitive intermediates .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR for characteristic shifts (e.g., pyridine protons at δ 7.5–8.5 ppm, bromomethyl groups at δ 4.0–4.5 ppm). Overlapping signals may require 2D techniques (HSQC, COSY) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intermolecular N–H···N interactions observed in related pyridine derivatives) .
- Elemental Analysis : Confirm Br content (~45% theoretical for hydrobromide form).
Table 1 : Typical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| -NMR | δ 8.2 (d, H-4), δ 4.3 (s, CHBr) | |
| Melting Point | 149–152°C (hydrobromide salt) |
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential bromine toxicity .
- Ventilation : Work in a fume hood to mitigate inhalation risks.
- Storage : Store in airtight containers at 2–8°C to prevent hydrobromide decomposition.
Advanced Research Questions
Q. How can computational methods predict reactivity in nucleophilic substitution reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and regioselectivity. For example, the bromomethyl group at position 3 may sterically hinder nucleophilic attack, while the amino group at position 2 directs reactivity. ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) .
Q. How to resolve contradictions in reported melting points or solubility data?
- Methodological Answer :
Q. What challenges arise in achieving regioselective bromination during synthesis?
- Methodological Answer : The amino group at position 2 directs electrophilic bromination to position 5 (para to NH). However, steric effects from the bromomethyl group at position 3 may reduce yields. Use Lewis acid catalysts (e.g., FeBr) to enhance selectivity .
Q. How does the hydrobromide salt influence stability and reactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
